methanamine;3-methyl-1H-indole
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Overview
Description
Methanamine;3-methyl-1H-indole, also known as 3-methylindole-1-methanamine, is a compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in nature and have diverse biological activities. The indole nucleus is a common structural motif in many natural products, pharmaceuticals, and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanamine;3-methyl-1H-indole can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring . For this compound, the starting materials would include 3-methylphenylhydrazine and formaldehyde.
Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of 3-methylindole is coupled with a suitable amine precursor .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Fischer indole synthesis is often employed due to its simplicity and efficiency. Additionally, continuous flow reactors may be used to enhance reaction rates and scalability .
Chemical Reactions Analysis
Types of Reactions
Methanamine;3-methyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as indoline derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens (chlorine, bromine), nitric acid, and sulfuric acid are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include indole-3-carboxylic acids, indoline derivatives, and various substituted indoles depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methanamine;3-methyl-1H-indole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of methanamine;3-methyl-1H-indole involves its interaction with various molecular targets and pathways. The indole nucleus can bind to multiple receptors and enzymes, modulating their activity. For example, it can inhibit specific enzymes involved in metabolic pathways or bind to receptors that regulate cellular functions . The exact mechanism depends on the specific derivative and its target .
Comparison with Similar Compounds
Methanamine;3-methyl-1H-indole can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Tryptophan: An essential amino acid and precursor to serotonin.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives .
Properties
CAS No. |
922728-02-7 |
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Molecular Formula |
C10H14N2 |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
methanamine;3-methyl-1H-indole |
InChI |
InChI=1S/C9H9N.CH5N/c1-7-6-10-9-5-3-2-4-8(7)9;1-2/h2-6,10H,1H3;2H2,1H3 |
InChI Key |
BEVMZWWHLSEZJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC2=CC=CC=C12.CN |
Origin of Product |
United States |
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